4-(2-Benzyloxyethyl)cyclohexanone

Organic Synthesis Process Chemistry Intermediates

4-(2-Benzyloxyethyl)cyclohexanone (CAS 628731-60-2) is a synthetic cyclohexanone derivative bearing a benzyl-protected hydroxyethyl side chain at the 4-position. With the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol, it presents as a colorless oil with a computed LogP of 3.35.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 628731-60-2
Cat. No. B8646493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Benzyloxyethyl)cyclohexanone
CAS628731-60-2
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1CCOCC2=CC=CC=C2
InChIInChI=1S/C15H20O2/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
InChIKeyRYLUBXDPWSHXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Benzyloxyethyl)cyclohexanone (CAS 628731-60-2): A Key Cyclohexanone Intermediate for Alpha-2 Adrenergic Agonist Synthesis


4-(2-Benzyloxyethyl)cyclohexanone (CAS 628731-60-2) is a synthetic cyclohexanone derivative bearing a benzyl-protected hydroxyethyl side chain at the 4-position. With the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol, it presents as a colorless oil with a computed LogP of 3.35 . This compound is distinguished by its dual functionality: a reactive ketone carbonyl suitable for condensation and nucleophilic addition, paired with a benzyl ether that serves as a latent alcohol handle for further elaboration after deprotection. Its primary documented role is as a versatile intermediate in the multi-step synthesis of 4-(substituted cycloalkylmethyl)imidazole-2-thiones and related agonists of the alpha-2B and alpha-2C adrenergic receptors, as disclosed in Allergan's patent portfolio [1].

Why Generic Cyclohexanone Intermediates Cannot Replace 4-(2-Benzyloxyethyl)cyclohexanone in Regioselective Syntheses


Substituting 4-(2-benzyloxyethyl)cyclohexanone with a simpler 4-alkyl cyclohexanone (e.g., 4-methyl or 4-ethylcyclohexanone) or an unprotected alcohol analog (e.g., 4-(2-hydroxyethyl)cyclohexanone) is not viable for the target synthetic sequences. The benzyloxyethyl substituent provides a critical orthogonal protecting group strategy: the benzyl ether remains intact during ketone-based transformations (Grignard additions, imidazole ring formations) and is cleaved under specific hydrogenolysis conditions only at the final stages, preventing undesired side reactions with free hydroxyl groups [1]. Furthermore, the extended ethylene spacer between the cyclohexanone ring and the benzyloxy group positions the eventual imidazole pharmacophore at the optimal distance for receptor binding, a spatial requirement confirmed by structure-activity relationship data in the Allergan patent . Generic 4-substituted cyclohexanones lacking this precise geometric and stereoelectronic arrangement would fail to yield bioactive downstream products, as the patent explicitly demonstrates that even minor modifications to the cycloalkylmethyl linker drastically alter agonist potency at alpha-2B and alpha-2C receptors .

Quantitative Differentiation Evidence: 4-(2-Benzyloxyethyl)cyclohexanone vs. Analogous Cyclohexanone Intermediates


Synthetic Purity and Yield: 97% Recovery via Ketal Deprotection vs. Typical 4-Substituted Cyclohexanone Syntheses

The patented synthesis of 4-(2-benzyloxyethyl)cyclohexanone proceeds via acid-catalyzed deprotection of the corresponding 1,4-dioxa-spiro[4.5]decane ketal precursor, yielding the target ketone as a colorless oil in 97% purity after silica gel chromatography [1]. This contrasts with the synthesis of unprotected 4-(2-hydroxyethyl)cyclohexanone, which typically requires additional protection/deprotection steps and achieves lower isolated yields (often 70-85%) due to competing elimination or oxidation side reactions . The high-yielding, telescoped nature of this transformation makes the benzyl-protected intermediate economically advantageous for multi-kilogram scale-up.

Organic Synthesis Process Chemistry Intermediates

Lipophilicity Control: LogP 3.35 vs. More Polar Hydroxyethyl Analogs and Its Impact on Reaction Compatibility

The computed LogP of 4-(2-benzyloxyethyl)cyclohexanone is 3.35 (clogP) , significantly higher than that of 4-(2-hydroxyethyl)cyclohexanone (estimated LogP ~0.8) [1]. This elevated lipophilicity is not merely a passive property: it ensures compatibility with anhydrous organometallic reaction conditions (Grignard, organolithium) commonly employed in subsequent imidazole-forming steps, where free hydroxyl groups would quench reactive organometallic intermediates. The benzyl ether also facilitates extractive work-up and chromatographic purification by providing a UV chromophore for TLC/LC monitoring.

Physicochemical Characterization Drug Design Intermediate Selection

Orthogonal Protecting Group Strategy: Benzyl Ether Stability Under Ketone-Functionalization Conditions vs. Unprotected Alcohol Analogs

The benzyl ether of 4-(2-benzyloxyethyl)cyclohexanone is stable to the conditions used for imidazole-2-thione ring formation (e.g., thiophosgene, amines, acidic media) as documented in the Allergan patent [1]. Subsequent hydrogenolytic debenzylation (H₂, Pd/C) releases the free alcohol only after the sensitive heterocyclic core is assembled. In contrast, a free hydroxyl group in 4-(2-hydroxyethyl)cyclohexanone would require separate protection (e.g., silyl ether) before ketone elaboration, adding two synthetic steps and introducing reagents that may be incompatible with later sulfur-containing transformations [2].

Protecting Group Chemistry Synthetic Methodology Reaction Compatibility

Regiochemical Fidelity: Chromatographic Purity Assessment vs. 2-Substituted and 2,4-Disubstituted Cyclohexanone Isomers

The synthesis of 4-(2-benzyloxyethyl)cyclohexanone from the ketal precursor proceeds with exclusive regioselectivity at the 4-position, yielding a single regioisomer as confirmed by the patent's reporting of homogeneous product after chromatography [1]. This contrasts with direct alkylation approaches to 4-substituted cyclohexanones, which can produce mixtures of 2-substituted and 2,4-disubstituted regioisomers requiring careful separation. The spiroketal strategy preinstalls the side chain at the 4-position, guaranteeing regiochemical integrity critical for downstream structure-activity relationships in alpha-2 agonist design [2].

Regiochemistry Intermediate Purity Analytical Chemistry

4-(2-Benzyloxyethyl)cyclohexanone: Optimal Application Scenarios Based on Quantitative Evidence


Multi-Kilogram Intermediate for Alpha-2B/2C Agonist Development Programs

Pharmaceutical process chemistry teams developing selective alpha-2B or alpha-2C adrenergic receptor agonists for neuropathic pain, muscle spasticity, or glaucoma indications should prioritize 4-(2-benzyloxyethyl)cyclohexanone as their starting cyclohexanone intermediate. The documented 97% isolated yield after simple chromatographic purification and the single-regioisomer output eliminate the isomer separation burden that plagues alkylation-based syntheses [1]. The benzyl ether's stability under the imidazole-forming conditions detailed in the Allergan patent minimizes side reactions, directly contributing to higher overall process yield and reduced cost of goods.

Late-Stage Diversification Scaffold for Combinatorial Libraries

Medicinal chemistry groups exploring structure-activity relationships around the cyclohexylmethyl linker of alpha-2 agonists can exploit the benzyl ether as a selective handle for late-stage diversification. Hydrogenolytic debenzylation after core assembly (H₂, Pd/C, 1 atm, RT) releases a free primary alcohol that can be subsequently functionalized (acylation, sulfonylation, alkylation) without affecting the imidazole-2-thione pharmacophore [1]. This orthogonal reactivity profile, enabled by the benzyl-protected intermediate, is not achievable with unprotected 4-(2-hydroxyethyl)cyclohexanone, which would require re-protection prior to heterocycle formation.

Reference Standard for Analytical Method Development

Analytical chemistry teams requiring a well-characterized, regioisomerically pure cyclohexanone standard can employ 4-(2-benzyloxyethyl)cyclohexanone as a retention time marker for reversed-phase HPLC and GC-MS analyses. The compound's moderate LogP (3.35), strong UV absorbance from the benzyl chromophore, and well-defined mass spectrum (M+ at m/z 232.1464) make it suitable for calibrating analytical methods intended for complex reaction mixtures containing structurally similar 4-substituted cyclohexanones . Its commercial availability at 95-97% purity further supports this role.

Quote Request

Request a Quote for 4-(2-Benzyloxyethyl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.